3,4-Dimethoxy-b-nitrostyrene
Overview
Description
3,4-Dimethoxy-b-nitrostyrene is an organic compound with the chemical formula C10H11NO4. It appears as a yellow crystal or powder with a strong fragrance . This compound is primarily used as a reagent in organic synthesis and has applications in the preparation of other organic compounds, including pigments, dyes, and pharmaceutical intermediates .
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethoxy-b-nitrostyrene is protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a key role in signaling pathways that regulate various microorganism cell functions . It also acts as a negative regulator in signaling pathways of insulin that are involved in type 2 diabetes and other metabolic diseases .
Mode of Action
this compound interacts with the active residues of cysteine-215 and arginine-221 of PTP1B . These interactions can potentially inhibit PTP1B, affecting the signaling pathways it regulates .
Biochemical Pathways
The inhibition of PTP1B by this compound affects the signaling pathways that regulate various microorganism cell functions . This includes the negative regulation of insulin signaling pathways involved in type 2 diabetes and other metabolic diseases .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve potential antifungal activity, especially against Candida albicans . The compound also shows potential as an inhibitor of PTP1B .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-b-nitrostyrene can be synthesized through the Henry reaction (nitroaldol reaction) involving veratraldehyde and nitromethane. The reaction typically involves the use of ammonium acetate as a catalyst and methanol as a solvent. The reaction mixture is stirred at room temperature and then in an ice bath, followed by recrystallization in methanol to obtain the final product with a high yield .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-b-nitrostyrene undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Scientific Research Applications
3,4-Dimethoxy-b-nitrostyrene has several scientific research applications:
Comparison with Similar Compounds
3,4-Dimethoxystyrene: An aromatic organic compound used in organic synthesis as a monomer in radical polymerization reactions.
trans-2-Chloro-3,4-dimethoxy-b-nitrostyrene: A compound with similar structural features but with a chlorine substitution.
Uniqueness: 3,4-Dimethoxy-b-nitrostyrene is unique due to its specific applications in organic synthesis and its potential as a PTP1B inhibitor. Its structural modifications can lead to derivatives with significant biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMYDMKPSZMSB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037367 | |
Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-47-4, 4230-93-7 | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22568-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIMETHOXY-BETA-NITROSTYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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